molecular formula C24H46N8O7 B14609298 L-Lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-alanine CAS No. 57468-19-6

L-Lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-alanine

Cat. No.: B14609298
CAS No.: 57468-19-6
M. Wt: 558.7 g/mol
InChI Key: GJGRZQNCXMZHKU-QQCJEOGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-alanine is a peptide composed of multiple amino acids, specifically lysine and alanine. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and have various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can break disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

L-Lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial activity.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-alanine: A simpler dipeptide with similar structural features.

    L-Alanyl-L-phenylalanyl-L-alanyl-L-alanylglycine: A more complex peptide with additional amino acids.

Uniqueness

L-Lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its multiple lysine residues contribute to its basic nature and potential for forming ionic interactions, while the alanine residues provide structural stability.

Properties

CAS No.

57468-19-6

Molecular Formula

C24H46N8O7

Molecular Weight

558.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C24H46N8O7/c1-13(29-22(36)17(27)9-5-7-11-25)19(33)28-15(3)21(35)32-18(10-6-8-12-26)23(37)30-14(2)20(34)31-16(4)24(38)39/h13-18H,5-12,25-27H2,1-4H3,(H,28,33)(H,29,36)(H,30,37)(H,31,34)(H,32,35)(H,38,39)/t13-,14-,15-,16-,17-,18-/m0/s1

InChI Key

GJGRZQNCXMZHKU-QQCJEOGWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.